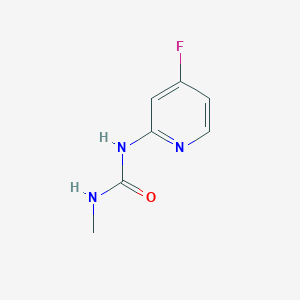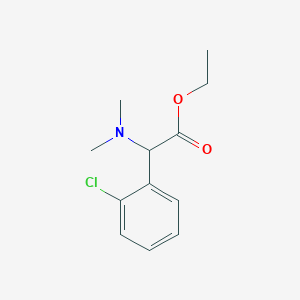![molecular formula C10H11F2NO B13045229 1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
1-Amino-1-[4-(difluoromethyl)phenyl]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-[4-(difluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H11F2NO. It is characterized by the presence of an amino group and a difluoromethyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[4-(difluoromethyl)phenyl]acetone can be achieved through several methods. One common approach involves the reaction of 4-(difluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-[4-(difluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
1-Amino-1-[4-(difluoromethyl)phenyl]acetone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Amino-1-[4-(difluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its difluoromethyl group may enhance its binding affinity to target proteins, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[4-(methyl)phenyl]acetone
- 1-Amino-1-[4-(chloromethyl)phenyl]acetone
Uniqueness
1-Amino-1-[4-(difluoromethyl)phenyl]acetone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
1-amino-1-[4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,13H2,1H3 |
Clave InChI |
SZHZHYFKJHRURC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


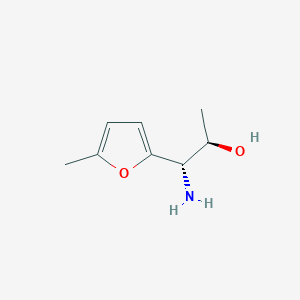
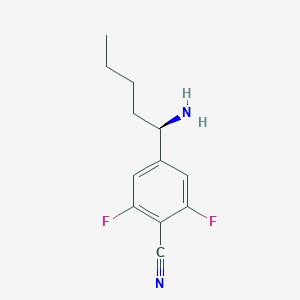
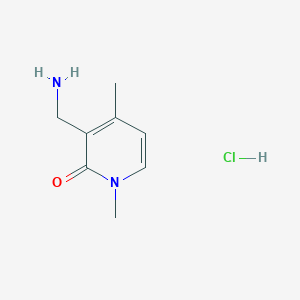
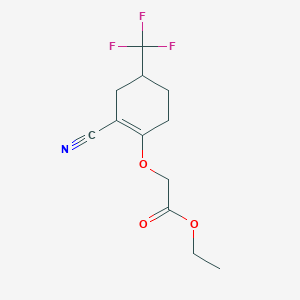
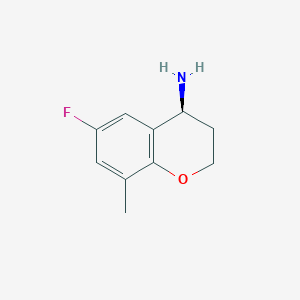
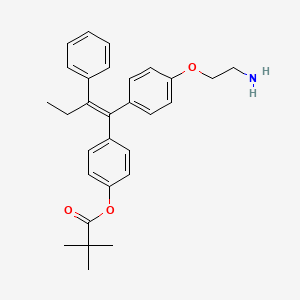
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
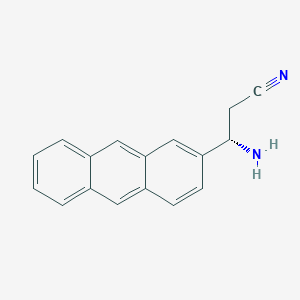
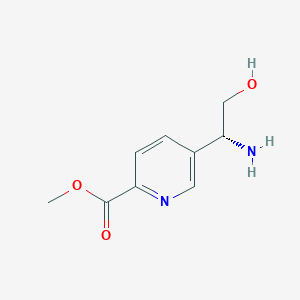
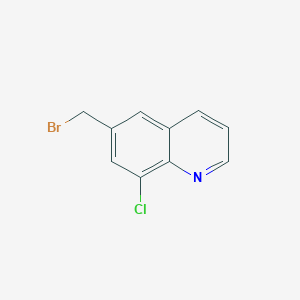
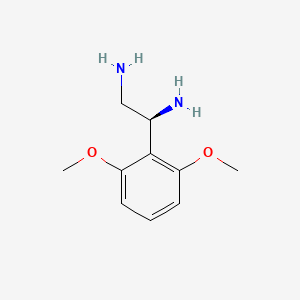
![6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13045187.png)
